

# A Comparative Selectivity Profile of Kinase Inhibitors

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## *Compound of Interest*

Compound Name: **C29H21ClN4O5**

Cat. No.: **B12634867**

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of the kinase inhibitor Dasatinib. The information is presented to facilitate objective comparison with alternative compounds and is supported by experimental data and detailed methodologies.

## Quantitative Selectivity Data

The following table summarizes the inhibitory activity of Dasatinib and two alternative kinase inhibitors, Imatinib and Bosutinib, against a panel of selected tyrosine kinases. The data is presented as IC50 values (in nanomolar), representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower IC50 values indicate higher potency.

Target Kinase	Dasatinib IC50 (nM)	Imatinib IC50 (nM)	Bosutinib IC50 (nM)
ABL1	<1	25	1.2
SRC	0.5	>10,000	1.2
LCK	0.5	>10,000	1.1
KIT	1	10	4
PDGFRA	16	20	32
VEGFR2	8	310	10
EPHA2	4	3900	2.8

## Experimental Protocols

The IC50 values presented in this guide were determined using in vitro kinase assays. A detailed methodology for a representative assay is provided below.

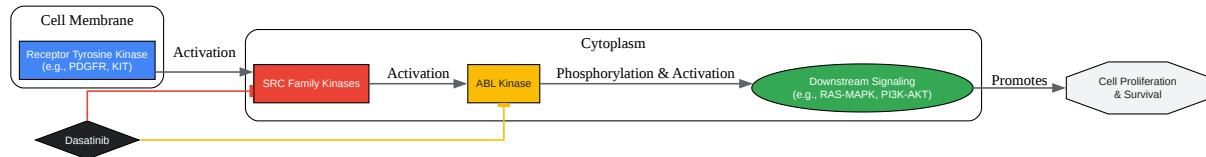
### In Vitro Kinase Inhibition Assay (Example Protocol)

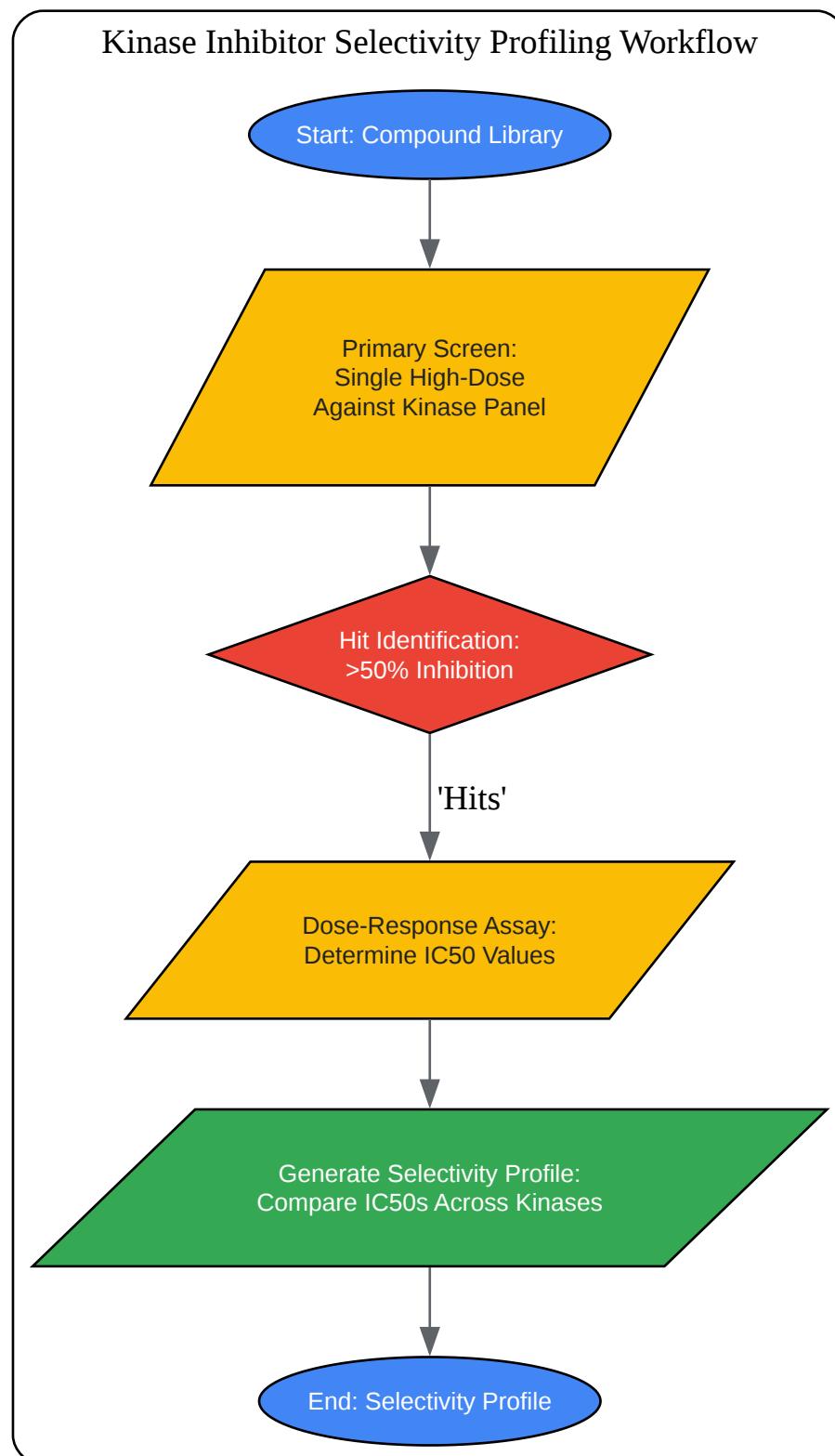
- Reagents and Materials:
  - Recombinant human kinase enzymes (e.g., ABL1, SRC).
  - Substrate peptide (specific for each kinase).
  - ATP (Adenosine triphosphate).
  - Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
  - Test compounds (Dasatinib, Imatinib, Bosutinib) dissolved in DMSO.
  - Radiolabeled ATP ([ $\gamma$ -33P]ATP).
  - Phosphocellulose filter plates.

- Scintillation counter.
- Assay Procedure:
  - A reaction mixture is prepared containing the kinase enzyme, substrate peptide, and kinase assay buffer.
  - The test compounds are serially diluted in DMSO and added to the reaction mixture.
  - The kinase reaction is initiated by the addition of a mixture of cold ATP and [ $\gamma$ -33P]ATP.
  - The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
  - The reaction is stopped by the addition of phosphoric acid.
  - The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
  - The filter plate is washed to remove unincorporated [ $\gamma$ -33P]ATP.
  - The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis:
  - The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.
  - IC<sub>50</sub> values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

## Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the primary signaling pathway targeted by Dasatinib and a typical experimental workflow for assessing kinase inhibitor selectivity.





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